1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound is characterized by a bromomethyl group and an ethyl group attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules .
Mechanism of Action
Target of Action
The primary targets of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been applied in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . In drug discovery, the BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 1-(bromomethyl)-3-ethylbicyclo[11The bcp motif’s appeal originates from its ability to add three-dimensional character and saturation to compounds . This characteristic can influence the interaction of the compound with its targets, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
The specific biochemical pathways affected by 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds may interact with various biochemical pathways, depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds can have various effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 3-ethylbicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes. These processes allow for the efficient generation of [1.1.1]propellane, which can then be functionalized to produce various bicyclo[1.1.1]pentane derivatives, including this compound .
Chemical Reactions Analysis
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Bromomethyl)bicyclo[1.1.1]pentane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Ethylbicyclo[1.1.1]pentane: Lacks the bromomethyl group, making it less versatile for further functionalization.
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: Similar to the bromomethyl derivative but with a chlorine atom, which can affect the reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the bromomethyl and ethyl groups, providing a balance of reactivity and steric effects that can be advantageous in various synthetic and research applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJLAINDOBHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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